2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one
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Overview
Description
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of bromine and methyl groups attached to a phthalazinone core, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves the alkylation of sodium 4-(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or oxo groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The bromine and oxo groups play a crucial role in its reactivity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones: Compounds with similar structural features and reactivity.
Uniqueness
2-[2-(4-Bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is unique due to its specific combination of bromine and methyl groups attached to a phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H17BrN2O2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-15-6-8-17(9-7-15)22-19-4-2-3-5-20(19)23(28)26(25-22)14-21(27)16-10-12-18(24)13-11-16/h2-13H,14H2,1H3 |
InChI Key |
BVGFKOMDCUNGQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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